molecular formula C19H18F3N5OS B1676552 2-甲基-5-(6-(4-(2-(三氟甲基)苯氧基)哌啶-1-基)吡啶嗪-3-基)-1,3,4-噻二唑 CAS No. 921605-87-0

2-甲基-5-(6-(4-(2-(三氟甲基)苯氧基)哌啶-1-基)吡啶嗪-3-基)-1,3,4-噻二唑

货号 B1676552
CAS 编号: 921605-87-0
分子量: 421.4 g/mol
InChI 键: NVUJDKDVOZVALT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1;  IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells.
MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.

科学研究应用

抗结核和抗真菌活性

  • 合成和生物活性:包括与本化合物在结构上相关的噻二唑衍生物在内的噻二唑衍生物已被合成并评估其抗结核和抗真菌活性。其中一些化合物在这方面表现出显著的疗效 (Syed, Ramappa, & Alegaon, 2013)

抗癌特性

  • 合成和抗肿瘤活性:含有 1,3,4-噻二唑部分的新型吡啶酮衍生物已被合成和表征。这些化合物对各种癌细胞系表现出抑制活性,表明其潜在的抗肿瘤应用 (Qin et al., 2020)
  • 噻二唑衍生物的抗癌活性:其他研究集中于合成 1,3,4-噻二唑/噻二嗪衍生物,其中一些衍生物含有咔唑部分。这些产物中选定的样品已被筛选出抗癌活性,突出了它们在癌症治疗中的潜力 (Abdel-Rahman, 2006)

抗氧化活性

  • 作为抗氧化剂的评估:一项研究调查了三唑-噻二唑的抗氧化特性,证明了它们在各种检测中的作为有效抗氧化剂的能力。这突出了噻二唑衍生物在氧化应激相关疾病中的潜在应用 (Sunil et al., 2010)

抗菌功效

  • 合成和抗菌活性:噻二唑衍生物的合成及其随后对抗菌活性的评估显示出有希望的结果。某些衍生物对各种细菌菌株表现出显着的活性,表明它们作为抗菌剂的潜力 (Andrews, Komathi, & Mohan, 2017)

其他应用

2-甲基-5-(6-(4-(2-(三氟甲基)苯氧基)哌啶-1-基)吡啶嗪-3-基)-1,3,4-噻二唑的最新科学研究应用

抗癌特性

  • 合成和抗肿瘤活性:最近的研究合成了新型噻二唑衍生物并评估了它们对各种癌细胞系的细胞毒性,包括人结肠癌和肝细胞癌。研究发现,这些化合物具有显着的抗癌活性,一些衍生物表现出卓越的性能 (Abouzied et al., 2022)
  • 作为抗癌剂的潜力:另一项研究合成了噻唑和噻二唑衍生物并评估了它们的抗癌活性。结果表明,某些化合物对各种癌细胞系表现出显着的抗癌活性 (Ekrek et al., 2022)

抗菌和抗氧化活性

  • 针对 COVID-19 的抗菌潜力:涉及合成含有 1,2,3-三唑部分的基于噻二唑的分子,研究确定了它们作为针对 COVID-19 的抗病毒剂的潜力。这项研究强调了使用分子对接来识别具有潜在抗病毒活性的化合物 (Rashdan et al., 2021)
  • 抗菌和抗氧化特性:一些吡啶基取代的噻唑基三唑衍生物已被合成并评估其抗菌和抗氧化活性。研究发现这些衍生物对多种人类病原微生物有效,并具有显着的抗氧化活性 (Tay et al., 2022)

抗炎应用

  • 靶向环氧合酶的抗炎化合物:一项研究调查了苯并咪唑哌啶和苯氧基吡啶衍生物作为选择性 COX-2 抑制剂的功效和安全性。这些化合物有望作为具有最小副作用的新型非甾体抗炎药 (NSAID) (Burayk, Oh‐hashi, & Kandeel, 2022)

其他应用

  • 新型吡啶-噻唑杂交分子作为抗癌剂:这项研究开发了新的吡啶-噻唑杂交分子,并测试了它们对不同类型肿瘤细胞系的细胞毒作用。这些化合物对癌细胞表现出高抗增殖活性和选择性,而不是对正常人细胞,表明它们作为抗癌剂的潜力 (Ivasechko et al., 2022)

属性

IUPAC Name

2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUJDKDVOZVALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921605-87-0
Record name MF-438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921605870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MF-438
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3FN320OX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
Reactant of Route 6
2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。